molecular formula C6H8BrClN2 B13929013 5-Bromo-4-(chloromethyl)-1-ethyl-1H-pyrazole

5-Bromo-4-(chloromethyl)-1-ethyl-1H-pyrazole

Cat. No.: B13929013
M. Wt: 223.50 g/mol
InChI Key: LYNOPKWBFZBQBW-UHFFFAOYSA-N
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Description

5-Bromo-4-(chloromethyl)-1-ethyl-1H-pyrazole is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazole ring. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The presence of bromine and chlorine atoms in the compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(chloromethyl)-1-ethyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Chloromethylation: The final step involves the chloromethylation of the brominated pyrazole using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(chloromethyl)-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-4-(chloromethyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(chloromethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-3-indolyl phosphate: A chromogenic substrate used in biochemical assays.

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: An intermediate in the synthesis of therapeutic agents.

Uniqueness

5-Bromo-4-(chloromethyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. The combination of bromine and chlorine atoms provides a versatile platform for further functionalization and application in various fields.

Properties

Molecular Formula

C6H8BrClN2

Molecular Weight

223.50 g/mol

IUPAC Name

5-bromo-4-(chloromethyl)-1-ethylpyrazole

InChI

InChI=1S/C6H8BrClN2/c1-2-10-6(7)5(3-8)4-9-10/h4H,2-3H2,1H3

InChI Key

LYNOPKWBFZBQBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CCl)Br

Origin of Product

United States

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